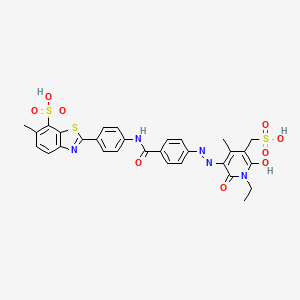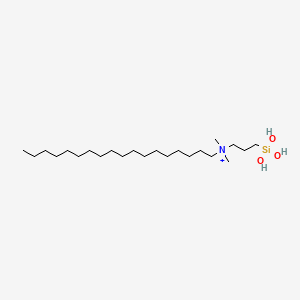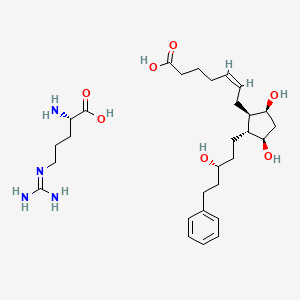
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amide groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem typically involves multi-step organic synthesis. The process may include:
Formation of the diazaperhydroepinyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions.
Hydroxylation: Hydroxyl groups are added via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Amide formation: The amide group is formed through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzyl chloride, benzyl bromide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Medicine
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(phenylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)benzamidem
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
特性
CAS番号 |
167826-35-9 |
|---|---|
分子式 |
C43H52N4O5 |
分子量 |
704.9 g/mol |
IUPAC名 |
N-[5-[(4R,5S,6S,7R)-3-(5-benzamidopentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]benzamide |
InChI |
InChI=1S/C43H52N4O5/c48-39-37(31-33-19-7-1-8-20-33)46(29-17-5-15-27-44-41(50)35-23-11-3-12-24-35)43(52)47(38(40(39)49)32-34-21-9-2-10-22-34)30-18-6-16-28-45-42(51)36-25-13-4-14-26-36/h1-4,7-14,19-26,37-40,48-49H,5-6,15-18,27-32H2,(H,44,50)(H,45,51)/t37-,38-,39+,40+/m1/s1 |
InChIキー |
HVCGCQVDUHANJA-WESAGZJESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4)CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4)CC5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)











![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)

